REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.CC#N.C(=O)=O.C([Li])CCC.[O:20]1CC[CH2:22][CH2:21]1.CN(C)C(=O)C>C1(C)C=CC=CC=1>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:21](=[O:20])[CH3:22])=[N:3][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)Br
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
CH3CN dry ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC#N.C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
26.38 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
7.14 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at −40° C. for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a deep reddish solution, which
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature
|
Type
|
CUSTOM
|
Details
|
Then, the mixture was quenched
|
Type
|
ADDITION
|
Details
|
by adding 25 ml
|
Type
|
ADDITION
|
Details
|
Added 100 ml H2O
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (250 ml)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (200 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous phases were extracted with EtOAc (100 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |